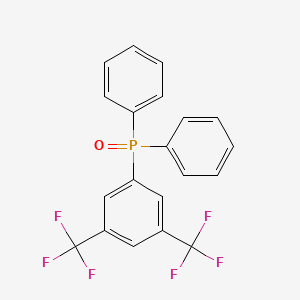

3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide

Description

3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide (CAS: 1809187-68-5) is a secondary phosphine oxide characterized by two electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups attached to a central phosphorus atom. Its synthesis involves a Grignard reaction between 3,5-bis(trifluoromethyl)bromobenzene and diphenylphosphinic chloride, followed by oxidation . The trifluoromethyl groups confer strong electron deficiency, enhancing its stability and reactivity in catalytic and polymeric applications. This compound is widely utilized in organometallic catalysis and as a precursor for advanced materials due to its robust thermal and oxidative stability .

Properties

IUPAC Name |

1-diphenylphosphoryl-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F6OP/c21-19(22,23)14-11-15(20(24,25)26)13-18(12-14)28(27,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLUAZWXLAKWNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F6OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464602 | |

| Record name | [3,5-Bis(trifluoromethyl)phenyl](oxo)diphenyl-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299176-62-8 | |

| Record name | Phosphine oxide, [3,5-bis(trifluoromethyl)phenyl]diphenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299176-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3,5-Bis(trifluoromethyl)phenyl](oxo)diphenyl-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3,5-Bis(trifluoromethyl)phenyl Precursors

The preparation of the target phosphine oxide typically begins with the synthesis of 3,5-bis(trifluoromethyl)phenyl organometallic intermediates, such as Grignard or lithium reagents.

Bromination and Grignard Formation:

3,5-Bis(trifluoromethyl)benzene is brominated to give 3,5-bis(trifluoromethyl)bromobenzene, which is then converted into the corresponding Grignard reagent using magnesium. This step requires careful control due to the potential explosiveness of the trifluoromethylphenyl Grignard reagents. Safety studies (RSST and DTA) suggest that these reagents can detonate if solvent is lost or moderate heating occurs, so strict handling protocols are essential.Lithium Reagent Formation:

Alternatively, 3,5-bis(trifluoromethyl)bromobenzene can be treated with n-butyllithium at low temperatures (e.g., –50 °C to –78 °C) to form the corresponding aryllithium species, which is then used in subsequent coupling reactions.

Preparation of 3,5-Bis(trifluoromethyl)phenyl Diphenylphosphine Oxide

The key step involves coupling the 3,5-bis(trifluoromethyl)aryl organometallic reagent with a phosphorus electrophile, followed by oxidation to the phosphine oxide.

General Procedure:

A typical synthesis involves reacting the aryllithium or Grignard reagent with dichlorodiphenylphosphine or related phosphorus chlorides under inert atmosphere (argon) at low temperature. The reaction mixture is then warmed to room temperature and stirred overnight to ensure complete coupling.Oxidation:

The resulting diphenylphosphine intermediate is oxidized to the phosphine oxide using mild oxidants such as hydrogen peroxide or oxygen, often during workup or as a separate step.

Alternative Catalytic and Base-Promoted Methods

Recent research has explored catalytic systems and base-promoted routes to synthesize sterically hindered diarylphosphine oxides including those with trifluoromethyl substituents.

s-Block Metal Base Catalysis:

The use of alkali metal bases such as potassium hexamethyldisilazide (K(hmds)) catalyzes the hydrophosphorylation of alkynes with phosphine oxides. This method can be adapted to prepare bulky diarylphosphine oxides by reacting phosphine oxides with alkynes bearing trifluoromethyl groups, facilitating C–P bond formation under mild conditions.Dearylative Functionalization:

Another approach involves the selective cleavage of aryl groups from triphenylphosphine oxide derivatives using sodium hydride and lithium iodide in tetrahydrofuran at elevated temperatures (~60–85 °C), followed by reaction with electrophiles to introduce 3,5-bis(trifluoromethyl)phenyl groups.

Reaction Optimization and Yields

Data from various studies show optimization parameters and yields for the preparation of this compound and related compounds.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.

Reduction: It can be reduced to form the corresponding phosphine.

Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the use of strong bases, such as sodium hydride, and suitable electrophiles.

Major Products Formed

Oxidation: The major product is a higher oxidation state phosphine oxide.

Reduction: The major product is the corresponding phosphine.

Substitution: The major products depend on the electrophile used in the reaction.

Scientific Research Applications

3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide has a wide range of applications in scientific research, including:

Chemistry: It is used as a ligand in various catalytic reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Stille reactions).

Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.

Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

Industry: The compound is used in the production of advanced materials, such as flame-retardant polymers and high-performance coatings.

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide involves its ability to act as a ligand and form complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The trifluoromethyl groups enhance the electron-withdrawing properties of the compound, making it a more effective ligand in certain catalytic processes.

Comparison with Similar Compounds

Thermal Stability

- 3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide : Derivatives in polyimides exhibit Tg values up to 271°C, attributed to rigid trifluoromethyl groups .

- Triphenylphosphine oxide : Lower thermal stability (mp: 152–158°C) due to absence of electron-withdrawing groups .

- BATFPO : Tm = 228°C with ΔH = 9.0 kcal/mol, suitable for high-temperature polymer processing .

Biological Activity

3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide (CAS No. 299176-62-8) is a phosphine oxide compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique trifluoromethyl substituents contribute to its electronic properties, potentially influencing its biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H13F6OP. Its structure features two phenyl groups attached to a phosphorus atom, which is also bonded to an oxygen atom. The presence of trifluoromethyl groups enhances its lipophilicity and alters its reactivity.

| Property | Value |

|---|---|

| Molecular Weight | 396.18 g/mol |

| CAS Number | 299176-62-8 |

| Appearance | White solid |

| Solubility | Soluble in organic solvents |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The phosphine oxide functionality can participate in coordination with metal ions and enzymes, influencing biochemical pathways.

Potential Mechanisms:

- Metal Coordination : The phosphine oxide can coordinate with transition metals, potentially affecting enzyme activity.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, which can lead to apoptosis in cancer cells.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar phosphine oxides.

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| 3,5-Bis(trifluoromethyl)phenyl oxide | Moderate | Limited | ROS generation, enzyme inhibition |

| Triphenylphosphine oxide | High | Moderate | Metal coordination, enzyme inhibition |

| Bis(diphenylphosphino)oxide | High | High | ROS generation, metal interaction |

Q & A

Q. What are the recommended safety protocols for handling 3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for aerosol mitigation .

- Waste Disposal: Segregate waste in labeled, chemically resistant containers. Collaborate with certified hazardous waste management services to comply with EPA and REACH regulations .

- Storage: Store in airtight containers under inert gas (e.g., argon) at ≤ -20°C to prevent degradation. Avoid proximity to oxidizers or strong acids .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Q. Table 1: Key Physicochemical Properties

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound in catalytic systems?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to map reaction pathways, focusing on steric hindrance from trifluoromethyl groups .

- Reaction Parameter Screening: Apply machine learning to analyze variables (temperature, solvent polarity) and predict optimal yields. Validate with high-throughput experimentation .

- Case Study: In Suzuki-Miyaura coupling, simulations show electron-withdrawing CF₃ groups enhance oxidative addition rates but reduce ligand dissociation efficiency .

Q. What strategies resolve contradictions in catalytic efficiency data for cross-coupling reactions?

Methodological Answer:

- Controlled Replicates: Standardize substrate ratios (e.g., 1:1.2 aryl halide:boronic acid) and degas solvents to minimize oxygen interference .

- Kinetic Profiling: Use in-situ IR spectroscopy to track intermediate formation and identify rate-limiting steps .

- Statistical Analysis: Apply Design of Experiments (DoE) to isolate variables (e.g., ligand loading, base strength) causing discrepancies .

Q. What advanced spectroscopic techniques elucidate electronic effects of trifluoromethyl groups?

Methodological Answer:

- X-ray Photoelectron Spectroscopy (XPS): Quantify electron density shifts at phosphorus centers due to CF₃ substituents .

- Electrochemical Analysis: Cyclic voltammetry reveals redox potentials influenced by the ligand’s electron-deficient nature .

- Solid-State NMR: Correlate crystallographic data with ³¹P chemical shifts to assess conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.